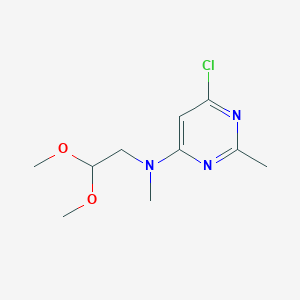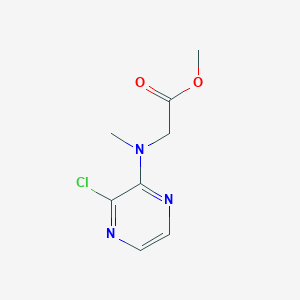
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile is a chemical compound with the molecular formula C10H4F2N2O . It is a product offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile consists of a five-membered oxazole ring attached to a 2,4-difluorophenyl group and a carbonitrile group . The average mass of the molecule is 206.148 Da .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and characterization of various 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including compounds structurally related to 5-(2,4-difluorophenyl)oxazole-2-carbonitrile, have demonstrated promising anticancer activities. These compounds have shown growth inhibitory and cytostatic activities against a range of cancer cell lines, particularly exhibiting high selectivity towards leukemia cell lines. The research suggests that these oxazole derivatives could serve as a basis for developing new anticancer drugs, providing a framework for further anticancer research to discover potent antitumor agents (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Synthetic Methodologies
Innovative synthetic methodologies for producing oxazole-4-carbonitriles have been developed, highlighting the versatility of these compounds in chemical synthesis. A notable method involves the copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone, using potassium ferricyanide as a cyanide source. This process showcases a radical coupling mechanism and emphasizes the compound's potential in facilitating multiple bond formations through oxygen-mediated radical mechanisms (Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017).
Corrosion Inhibition
Research into the corrosion inhibition performance of certain derivatives of oxazole-4-carbonitriles has indicated their effectiveness in protecting mild steel against corrosion in acidic environments. These studies not only expand the application of oxazole derivatives in materials science but also offer insights into their potential utility in industrial applications, particularly in the field of corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSFIIECYBKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)oxazole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)


